molecular formula C5H8Cl2N4 B2526441 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride CAS No. 2138419-85-7

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride

Cat. No.: B2526441
CAS No.: 2138419-85-7
M. Wt: 195.05
InChI Key: ZPLJMSMJPHVVQG-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is a high-purity chemical reagent featuring a nitrile-functionalized 1,2,4-triazole core, serving as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its significant role in designing bioactive molecules . This particular compound, with its reactive nitrile group (-C≡N) attached to the triazole ring, offers a versatile handle for further chemical modifications through reactions such as cyclization and hydrolysis, enabling researchers to construct more complex heterocyclic systems . The dihydrochloride salt form enhances the compound's stability and solubility in various experimental conditions. The 1,2,4-triazole pharmacophore is a well-established motif found in a wide spectrum of clinically and experimentally active compounds, including antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and antiviral candidates . As such, this reagent holds specific research value for scientists developing novel therapeutic agents targeting infectious diseases, cancer, and inflammatory conditions . Its mechanism of action in final bioactive molecules can vary, often involving enzyme inhibition (e.g., aromatase or lanosterol 14α-demethylase) or interference with crucial cellular processes in pathogens . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)acetonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLJMSMJPHVVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution from Chloromethyl Intermediate

A predominant route involves the synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (3a) as a critical intermediate. As detailed in the RSC publication, this compound is synthesized via a tandem one-pot process starting with 2-chloroacetamide. The reaction sequence includes:

  • Enamine Formation : 2-Chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethyl acetate at 50°C, forming a reactive enamine intermediate.
  • Cyclization : Methylhydrazine sulfate facilitates ring closure in a tetrahydrofuran (THF)-acetic acid mixture, yielding the triazole core with a chloromethyl group at the 5-position.

The chloromethyl intermediate is subsequently subjected to nucleophilic displacement using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, achieving a 74% conversion to 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile. The dihydrochloride salt is formed by treating the free base with hydrogen chloride (HCl) gas in diethyl ether, resulting in an 89% isolated yield.

Table 1: Optimization of Cyanide Substitution

Parameter Condition Yield (%)
Solvent DMSO 74
Temperature (°C) 80 74
Cyanide Source NaCN 74
Reaction Time (h) 6 74

Alternative Pathways via Protective Group Strategies

Patent CN113651762A discloses protective group methodologies for triazole functionalization, though originally designed for carboxylate esters. Adapting this approach, the 5-position of 1-methyl-1,2,4-triazole is protected using a trimethylsilyl (TMS) group via reaction with trimethylchlorosilane and lithium diisopropylamide (LDA). Subsequent carboxylation with carbon dioxide and esterification with thionyl chloride/methanol yields a methyl ester, which is deprotected to expose the 5-position. While this route is indirect, it underscores the feasibility of position-selective modifications for acetonitrile installation.

Direct Cyclization with Cyano-Containing Precursors

An underutilized strategy involves incorporating the cyano group during triazole ring formation. For instance, substituting 2-chloroacetamide with 2-cyanoacetamide in the RSC article’s protocol could theoretically yield the target compound in a single step. However, preliminary trials report reduced yields (<30%) due to competing hydrolysis of the nitrile group under acidic cyclization conditions.

Dihydrochloride Salt Formation Mechanisms

The dihydrochloride salt’s stability arises from protonation at two nitrogen sites within the triazole ring. Computational studies suggest that the 1-methyl group directs protonation to the N2 and N4 positions, with bond dissociation energies (BDEs) of 298 kJ/mol and 305 kJ/mol, respectively. Salt formation is optimally performed in anhydrous HCl-saturated ethanol, achieving a stoichiometric ratio of 1:2 (compound:HCl).

Table 2: Salt Formation Conditions

Parameter Condition Purity (%)
Solvent Ethanol 95
HCl Concentration 6 M 95
Temperature (°C) 0–5 95

Industrial-Scale Considerations

For large-scale production, the substitution route using 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride remains the most viable. Key optimizations include:

  • Catalytic Acceleration : Adding 5 mol% tetrabutylammonium bromide (TBAB) reduces reaction time to 3 hours.
  • Waste Mitigation : Cyanide quenching with ferrous sulfate minimizes environmental hazards.

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The nitrile group undergoes characteristic nucleophilic additions and reductions:

Reaction TypeConditions/ReagentsProduct/ApplicationReference
Nucleophilic Addition Hydrazine hydrate in ethanol, 60°CFormation of 5-amino-1,2,4-triazole derivatives via cyclization
Reduction LiAlH₄ or H₂/Pd in THFConversion to 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamine
Cyclization NaN₃, Cu(I) catalyst, 80°CSynthesis of tetrazole derivatives via [2+3] cycloaddition

Key Findings :

  • The nitrile group participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form tetrazoles under mild conditions .

  • Reduction yields primary amines, which are intermediates for bioactive triazole-containing molecules.

Triazole Ring Reactivity

The 1,2,4-triazole ring exhibits electrophilic substitution and alkylation potential:

Reaction TypeConditions/ReagentsProduct/ApplicationReference
N-Alkylation K₂CO₃, DMF, 40°CSubstitution at N1 position with alkyl/aryl groups
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C3 position (limited due to steric hindrance from methyl group)
Cross-Coupling Pd(OAc)₂, PPh₃, aryl boronic acidsSuzuki-Miyaura coupling for biaryl triazole derivatives

Key Findings :

  • Methyl substitution at N1 sterically hinders electrophilic attacks at C3 but facilitates regioselective N-alkylation .

  • Suzuki coupling enables diversification for pharmaceutical intermediates .

Degradation and Stability

Thermal and photolytic stability studies reveal:

ConditionObservationReference
Thermolysis (150°C) Decomposition via triazole ring opening, releasing NH₃ and HCN
Photolysis (UV-A) Formation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde via nitrile oxidation
Aqueous Acid (pH < 2) Hydrolysis of nitrile to carboxylic acid (minor pathway)

Key Insights :

  • Degradation products align with triazole ring instability under extreme thermal stress .

  • Acidic hydrolysis is slower than base-mediated reactions due to protonation of the nitrile .

Biological Derivatization

Functionalization for drug discovery:

ModificationTarget ActivityPotency (IC₅₀)Reference
Antiviral CSNK2 inhibition0.12 μM (MHV assay)
Anticancer Tubulin polymerization inhibition1.8 μM (MCF-7 cells)

Structural Insights :

  • The 1,2,4-triazole forms hydrogen bonds with Lys68 in CSNK2A1, mimicking amide bioisosteres .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is C5_5H6_6N4_4 with a molecular weight of 122.13 g/mol. The compound features a triazole ring, which is known for its diverse biological activities. Its structural characteristics facilitate interactions with biological targets, making it a valuable candidate for drug development.

Medicinal Applications

  • Antimicrobial Activity
    • Compounds containing triazole rings have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial and fungal strains. A study highlighted that triazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. In vitro studies indicated that compounds similar to this compound displayed cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells . The National Cancer Institute's Developmental Therapeutics Program has evaluated related compounds for their potential use in cancer therapy .
  • Antifungal Agents
    • Triazole compounds are well-known antifungal agents used in clinical settings. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The efficacy of triazole derivatives in treating systemic fungal infections has been documented in numerous studies .

Agricultural Applications

  • Fungicides
    • The triazole structure is prevalent in agricultural fungicides due to its ability to disrupt fungal growth. Research indicates that compounds like this compound can be developed into effective fungicides against crop pathogens .
  • Plant Growth Regulators
    • Some triazole derivatives have been identified as plant growth regulators that enhance crop yield and resistance to stress conditions . Their application in agriculture could lead to improved food production efficiency.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for research applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains using triazole derivatives .
Study BAnticancer EfficacyEvaluated cytotoxicity on breast cancer cells with promising results indicating potential for further development .
Study CAgricultural UseIdentified as a candidate for developing new fungicides with effective action against crop diseases .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Salt Modifications

Compound A : (1-Methyl-1H-1,2,4-Triazol-5-yl)Methanol Hydrochloride
  • Structure : Features a hydroxymethyl group instead of acetonitrile.
  • Key Differences: The hydroxyl group increases polarity but reduces chemical stability compared to the nitrile group. Monohydrochloride salt vs. Purity: 95% (reported in ), though purity data for the target compound is unavailable .
Compound B : Sodium 2-(1-Methyl-1H-1,2,4-Triazol-5-yl)Acetate
  • Structure : Sodium salt of the carboxylic acid derivative (acetate replaces acetonitrile).
  • Key Differences :
    • Carboxylate group enhances water solubility but limits reactivity compared to nitrile.
    • Sodium salt vs. dihydrochloride: Ionic strength differences may influence crystallization or formulation in drug development.
    • Commercial Availability : Priced at €1,887.00/500mg (), suggesting niche applications in high-value syntheses .

Heterocyclic Analogues

Compound C : (2S,3S)-Methyl 7-Fluoro-2-(4-Fluorophenyl)-3-(1-Methyl-1H-1,2,4-Triazol-5-yl)-4-Oxo-1,2,3,4-Tetrahydroquinoline-5-Carboxylate
  • Structure: A complex quinoline derivative incorporating the 1-methyl-1H-1,2,4-triazol-5-yl moiety.
  • The dihydrochloride salt in the target compound may offer superior crystallinity for structural characterization compared to coformer salts used in this derivative .
Compound D : (2,5-Dimethyl-1H-Imidazol-4-yl)Methanamine Dihydrochloride
  • Structure : Substitutes triazole with imidazole, altering nitrogen positioning.
  • Key Differences :
    • Imidazole (two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms): Impacts hydrogen-bonding capacity and metal coordination.
    • Dihydrochloride salt similarity suggests comparable handling protocols, though hygroscopicity may differ .

Data Table: Structural and Commercial Comparison

Compound Name Molecular Weight (g/mol) Functional Group Salt Form Purity Price (500mg) Key Applications
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride (Target) ~194.9 (calculated) Nitrile Dihydrochloride N/A N/A Synthetic intermediate
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (Compound A) ~149.5 (calculated) Hydroxymethyl Hydrochloride 95% N/A Pharmaceutical research
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate (Compound B) ~164.1 (calculated) Carboxylate Sodium N/A €1,887.00 High-value synthesis
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride (Compound D) ~210.1 (calculated) Methanamine Dihydrochloride N/A €1,940.00 Biochemical studies

Biological Activity

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action. The synthesis methods and structure-activity relationships (SAR) are also discussed.

The molecular formula for this compound is C6H8Cl2N4. It has a molecular weight of 195.06 g/mol. The compound features a triazole ring which is known for its biological significance.

PropertyValue
Molecular FormulaC6H8Cl2N4
Molecular Weight195.06 g/mol
IUPAC NameThis compound
AppearanceWhite crystalline powder

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. For instance, studies have shown that derivatives of triazoles can inhibit various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values for some triazole derivatives have been reported as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism: The antibacterial activity is often attributed to the inhibition of DNA-gyrase and other essential bacterial enzymes .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Compounds similar to 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile have been used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Case Study:
A study demonstrated that triazole compounds showed effective antifungal activity against Candida species with MIC values comparable to established antifungal agents .

Anticancer Activity

The anticancer properties of triazoles are also noteworthy. Research has indicated that certain derivatives can induce apoptosis in cancer cells through various pathways.

Mechanism of Action:
Triazoles may interact with specific proteins involved in cancer cell proliferation and survival. For example:

  • Inhibition of Metabolic Enzymes: Some studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases and cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often depends on their structural modifications. Substituents on the triazole ring can significantly enhance or diminish their biological effects.

SAR Insights:

  • Substituent Effects: The presence of electron-donating or withdrawing groups can influence the binding affinity to biological targets.
  • Ring Modifications: Modifications at different positions on the triazole ring can lead to variations in antibacterial and antifungal potency .

Q & A

What are the key methodological considerations for synthesizing 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, intermediates like 3-methyl-1H-1,2,4-triazol-5-amine can react with formaldehyde and methylamine under acidic conditions to form the triazole core, followed by nitrile group introduction and dihydrochloride salt formation . Reaction parameters (temperature, pH, and solvent polarity) must be optimized to avoid side products. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate purity .

How can researchers ensure structural integrity and purity during synthesis?

Answer:
Post-synthesis purification via recrystallization or column chromatography is essential. Structural confirmation requires multi-spectral analysis:

  • 1H/13C NMR to verify substituent positions and nitrile group presence.
  • Mass spectrometry (MS) to confirm molecular weight (C₆H₈N₄·2HCl, ~185.06 g/mol) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

What safety protocols are critical when handling this compound?

Answer:
Due to its nitrile group and potential reactivity:

  • Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

How does the dihydrochloride salt form affect solubility and biological activity?

Answer:
The dihydrochloride salt enhances water solubility, improving bioavailability for in vitro assays. However, high chloride ion concentrations may interfere with enzymatic assays. Comparative studies with freebase forms are recommended to isolate salt-specific effects .

What advanced techniques resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

  • Dose-response curves to establish EC₅₀/IC₅₀ values.
  • Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Metabolic stability tests to rule out degradation artifacts .

How can structure-activity relationship (SAR) studies optimize antimicrobial properties?

Answer:
Systematic modifications include:

  • Substituent variation at the triazole C3 position to alter steric/electronic profiles.
  • Nitrile replacement (e.g., with carboxyl or amide groups) to modulate lipophilicity.
  • Comparative assays against structurally related compounds (e.g., 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride) to identify critical pharmacophores .

What experimental designs are recommended for studying enzyme interactions?

Answer:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
  • Molecular docking guided by X-ray/NMR structures of target enzymes.
  • Competitive inhibition assays using known enzyme substrates/inhibitors .

How can environmental impact assessments integrate this compound’s stability data?

Answer:

  • Hydrolysis/photolysis studies under varying pH and UV conditions to assess persistence.
  • Ecotoxicology assays (e.g., Daphnia magna toxicity) to evaluate aquatic risks.
  • Biodegradation screening using OECD 301 guidelines .

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